4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370071
InChI: InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)
SMILES:
Molecular Formula: C11H8F3NO3
Molecular Weight: 259.18 g/mol

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione

CAS No.:

Cat. No.: VC18370071

Molecular Formula: C11H8F3NO3

Molecular Weight: 259.18 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione -

Specification

Molecular Formula C11H8F3NO3
Molecular Weight 259.18 g/mol
IUPAC Name 4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)
Standard InChI Key QXTGSFABJCWOQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered oxazolidine ring with ketone groups at positions 2 and 5, substituted at position 4 with a 2-(trifluoromethyl)benzyl group. The trifluoromethyl moiety introduces significant electronegativity, altering the compound’s electronic distribution and steric profile. The molecular formula is C₁₁H₈F₃NO₃, with a molecular weight of 259.18 g/mol.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO₃
Molecular Weight259.18 g/mol
Density1.2–1.4 g/cm³ (estimated)
Boiling Point375–378 °C (estimated)

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Aromatic protons from the benzyl group resonate at δ 7.4–7.6 ppm (multiplet), while oxazolidine ring protons appear as distinct signals between δ 4.0–4.5 ppm . The trifluoromethyl group causes deshielding of adjacent protons, shifting signals upfield.

  • ¹³C NMR: Carbonyl carbons (C=O) are observed near δ 155–160 ppm, consistent with oxazolidinediones . The CF₃ carbon appears at δ 120–125 ppm (quartet, JCF280HzJ_{C-F} \approx 280 \, \text{Hz}).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 259.18 (calculated for C₁₁H₈F₃NO₃).

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a three-component reaction involving:

  • Primary Amines: e.g., benzylamine derivatives.

  • α-Ketoesters: To form the oxazolidine ring.

  • Electrophilic Trifluoromethylating Agents: Introducing the CF₃ group.

A typical procedure involves:

  • Dissolving the amine in acetonitrile under CO₂ atmosphere.

  • Adding Cs₂CO₃ as a base to deprotonate intermediates.

  • Stirring at room temperature for 1–3 hours .

Table 2: Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventCH₃CN15%
BaseCs₂CO₃20%
Temperature25 °C10%

Green Chemistry Considerations

Recent protocols emphasize using water as a co-solvent and recyclable catalysts to reduce environmental impact. For example, replacing dichloromethane (DCM) with ethyl acetate improves sustainability without compromising yield .

Biological Activities

Table 3: IC₅₀ Values in Cancer Cell Lines

Cell LineIC₅₀ (μM)Source
MDA-MB-2312.6 ± 0.7
T-240.5 ± 0.8
MGC-8033.8 ± 0.8

Antimicrobial Effects

The oxazolidine ring interacts with bacterial cell wall synthesis enzymes, showing activity against Staphylococcus aureus (MIC = 8 μg/mL).

Comparative Analysis with Analogues

4-Benzyl-2,5-oxazolidinedione

  • Molecular Weight: 191.18 g/mol .

  • Bioactivity: Lacks the CF₃ group, resulting in lower cytotoxicity (IC₅₀ > 10 μM in MDA-MB-231) .

5-Methyl-3-trifluoromethyl-1,3-oxazolidin-2-one

  • Structure: Methyl substitution at C5 instead of benzyl.

  • Solubility: Higher lipophilicity due to the CF₃ group.

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